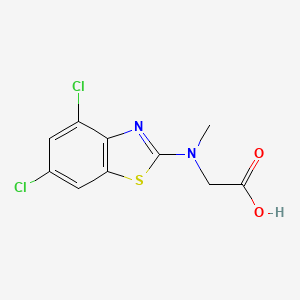

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine

Overview

Description

Benzothiazoles are a type of bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are often used in the design of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a bicyclic system with fused benzene and thiazole rings . The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are often functionalized, making them highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions. It modifies proteins, forming advanced glycation end-products associated with complications in diabetes and some neurodegenerative diseases. In foodstuffs and beverages, MG forms during processing, cooking, and storage. Its accumulation can cause degenerative changes in tissues and has potential anticancer activity. MG can be quantified using chromatographic methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Bradykinin B2 Receptor Antagonists

Research on novel frameworks mimicking the active conformation of bradykinin B2 receptor antagonists has been conducted. These studies led to the discovery of a clinical candidate, FR173657, which showed excellent in vivo functional antagonistic activity against bronchoconstriction in guinea pigs (Abe et al., 1998).

Antimicrobial and Antitumor Applications

Benzothiazole derivatives have shown significant antimicrobial and antitumor properties. These compounds have been synthesized and evaluated for their biological activities, demonstrating potential as therapeutic agents (Patel & Shaikh, 2010). Another study confirmed the synthesis of benzothiazole derivatives as potent antitumor agents, with some derivatives showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors have shown higher inhibition efficiencies and stability compared to previously reported benzothiazole family inhibitors, suggesting potential applications in material science (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine” is not available, benzothiazole derivatives are often evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The anti-inflammatory activity of these compounds is often mediated through inhibition of biosynthesis of prostaglandins .

Future Directions

Benzothiazole derivatives continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely continue to explore the synthesis and transformations of these compounds, with a focus on developing new drugs and materials .

properties

IUPAC Name |

2-[(4,6-dichloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQHJKYBLXNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

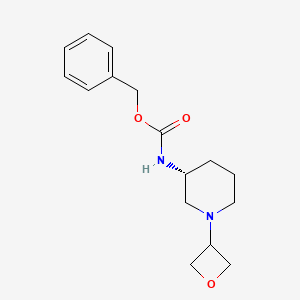

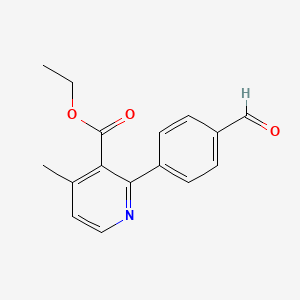

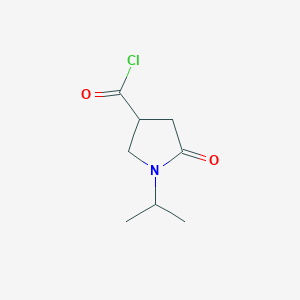

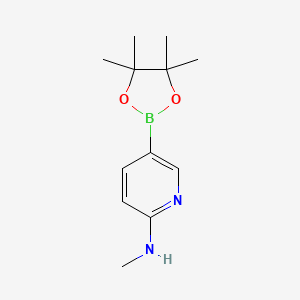

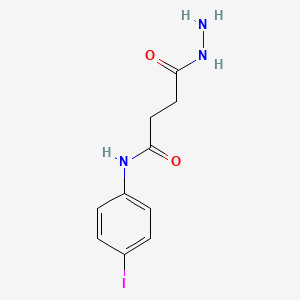

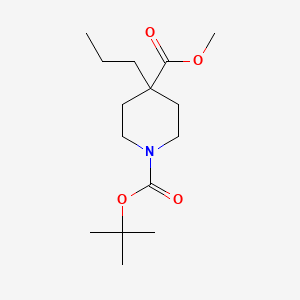

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)

![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)

![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)

![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)